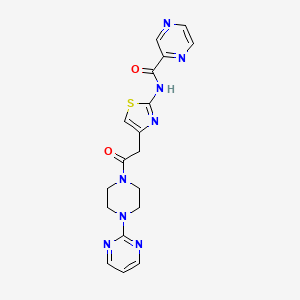

N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Descripción

This compound features a thiazole core linked to a pyrazine-2-carboxamide group and a 4-(pyrimidin-2-yl)piperazine moiety via an oxoethyl bridge. Its molecular formula is C₁₅H₁₂N₆O₂S (average mass: 340.36 g/mol), with a ChemSpider ID of 28472521 .

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N8O2S/c27-15(25-6-8-26(9-7-25)17-21-2-1-3-22-17)10-13-12-29-18(23-13)24-16(28)14-11-19-4-5-20-14/h1-5,11-12H,6-10H2,(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJXCRFLYWTXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various enzymes and receptors involved in cellular processes.

Mode of Action

This could result in alterations in cellular processes, potentially leading to the desired therapeutic effects.

Análisis Bioquímico

Biochemical Properties

Based on its structural similarity to other thiazole and pyrazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules

Actividad Biológica

N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 396.46 g/mol. Its structure features a thiazole ring, a pyrazine moiety, and a piperazine unit, which are known to confer various biological activities.

Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects. The presence of the pyrimidine and piperazine rings suggests potential interactions with neurotransmitter receptors, particularly those involved in anxiety and depression disorders. The thiazole and pyrazine components may also contribute to antimicrobial and antitumor activities.

Anticonvulsant Activity

A study highlighted the synthesis of related compounds and their evaluation for anticonvulsant properties using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Many derivatives exhibited significant anticonvulsant activity, indicating that modifications to the piperazine structure can enhance efficacy against seizures .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may possess antibacterial properties. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics .

Antitumor Activity

Research into related thiazole-pyrazine derivatives has indicated potential antitumor effects. Compounds were evaluated against various cancer cell lines, revealing cytotoxicity that suggests they may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .

Case Study 1: Anticonvulsant Screening

In a study involving twenty-two synthesized compounds similar to this compound, several showed promising results in seizure models. The most active compounds demonstrated effective seizure protection with low neurotoxicity, indicating their potential as therapeutic agents for epilepsy .

Case Study 2: Antimicrobial Evaluation

A series of compounds derived from the parent structure were tested for antibacterial activity against Mycobacterium tuberculosis. Five compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, suggesting their utility in tuberculosis treatment .

Data Tables

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Thiazole Scaffolds

Compound 15 from

- Structure : 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

- Key Data :

- Molecular weight: 410.51 g/mol

- Melting point: 269–270°C

- Yield: 72%

- Comparison : Replaces the pyrimidine and pyrazine groups with a 4-fluorophenyl-piperazine and p-tolyl-thiazole. The fluorine substituent increases polarity, reflected in its moderate melting point. The absence of pyrazine may reduce π-π stacking interactions in biological targets .

Compound 5h from

- Structure : (E)-N-(4-(2-(2-Oxoindolin-3-ylidene)acetyl)phenyl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamide

- Key Data : Shares the 4-(pyrimidin-2-yl)piperazine moiety but incorporates an indole-derived acetyl group instead of thiazole-pyrazine.

- This compound demonstrated pro-apoptotic activity in leukemia models, suggesting the pyrimidinyl-piperazine group is critical for bioactivity .

Analogues with Modified Heterocyclic Cores

A3 from

- Structure : N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide

- Key Data :

- Melting point: 196.5–197.8°C

- Yield: 57.3%

- Comparison: Substitutes the thiazole-pyrazine core with a quinazolinone scaffold. The 4-fluorophenyl group increases hydrophobicity, which may improve blood-brain barrier penetration. Higher melting points compared to the target compound (189–191°C for A6 ) suggest stronger crystal lattice interactions due to the quinazolinone ring .

Compound 29a from

- Structure: 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide

- Key Data :

- Molecular weight: 424.20 g/mol

- Yield: 81%

- Comparison: Incorporates a benzooxazinone-propanoyl group linked to piperazine. The pyridin-3-yl substituent may enhance solubility compared to pyrimidine. HRMS and NMR data confirm structural integrity, with δ 8.59 ppm (pyridine CH) in ¹H NMR .

Analogues with Pyridine/Pyrimidine Variations

Compound from

- Structure: N-(2-oxo-2-((4-(pyridin-2-yl)thiazol-2-yl)amino)ethyl)pyrazine-2-carboxamide

- Key Data: Molecular formula: C₁₅H₁₂N₆O₂S CAS No.: 1351697-47-6

- Comparison : Replaces pyrimidin-2-yl with pyridin-2-yl on the piperazine ring. Pyridine’s lower basicity compared to pyrimidine may alter pharmacokinetics, such as reduced hepatic metabolism via CYP450 enzymes .

Key Findings and Implications

- Structural Flexibility: The piperazine-thiazole scaffold tolerates diverse substituents (e.g., pyrimidine, pyridine, quinazolinone), enabling tuning of physicochemical properties.

- Bioactivity Correlations : Pyrimidine-containing analogues (e.g., 5h ) show promise in apoptosis induction, while fluorinated derivatives (A3 ) may optimize CNS penetration.

- Synthetic Feasibility : Yields for thiazole-piperazine derivatives range from 45–86% , suggesting robust synthetic routes for further optimization.

Métodos De Preparación

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary fragments:

- Pyrimidin-2-yl-piperazine core : Serves as the nitrogen-rich heterocyclic base.

- 4-(2-oxoethyl)thiazol-2-amine intermediate : Forms the central thiazole ring with a ketone-linked ethyl spacer.

- Pyrazine-2-carboxamide group : Provides the terminal aromatic amide functionality.

Key bond formations include:

- Amide coupling between the thiazole-2-amine and pyrazine-2-carboxylic acid.

- Nucleophilic substitution to attach the piperazine moiety to the ethyl ketone bridge.

- Thiazole ring construction via Hantzsch cyclocondensation or iodine-mediated cyclization.

Synthesis of the Pyrimidin-2-yl-piperazine Substructure

Preparation of 4-(Pyrimidin-2-yl)piperazine

The piperazine-pyrimidine hybrid is synthesized through nucleophilic aromatic substitution (SNAr). Commercially available 2-chloropyrimidine reacts with piperazine in refluxing ethanol (78–82°C) for 12–24 hours, yielding 4-(pyrimidin-2-yl)piperazine with 85–92% efficiency. Alternative methods employ microwave-assisted conditions (150°C, 30 min) to accelerate the reaction.

Representative Procedure:

- Dissolve 2-chloropyrimidine (10 mmol) and piperazine (12 mmol) in anhydrous ethanol (50 mL).

- Reflux under nitrogen for 18 hours.

- Cool, filter precipitated hydrochloride salts, and neutralize with aqueous NaHCO3.

- Extract with dichloromethane, dry over Na2SO4, and concentrate to obtain white crystals.

Yield : 89%

Characterization : 1H NMR (400 MHz, CDCl3) δ 8.32 (d, J = 4.8 Hz, 2H), 6.58 (t, J = 4.8 Hz, 1H), 3.78–3.70 (m, 4H), 2.85–2.78 (m, 4H).

Formation of the 4-(2-Oxoethyl)thiazol-2-amine Intermediate

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via cyclocondensation of thiourea with α-bromoketones. For 4-(2-oxoethyl)thiazol-2-amine, phenacyl bromide derivatives serve as precursors.

Step 1: Synthesis of 2-Amino-4-(2-oxoethyl)thiazole:

- Combine phenacyl bromide (10 mmol) and thiourea (12 mmol) in ethanol (30 mL).

- Add iodine (0.5 mmol) as a catalyst and reflux at 80°C for 4 hours.

- Quench with Na2S2O3 solution, filter, and recrystallize from ethanol.

Yield : 72–76%

Characterization : IR (KBr) ν 3320 (N–H), 1685 (C=O), 1540 cm−1 (C=N).

Coupling of Piperazine and Thiazole Moieties

Nucleophilic Substitution at the Ethyl Ketone

The ethyl ketone spacer is functionalized via an SN2 reaction between 4-(pyrimidin-2-yl)piperazine and α-bromoacetamide derivatives.

Step 2: Synthesis of 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-oxoethylthiazole:

- Dissolve 4-(pyrimidin-2-yl)piperazine (5 mmol) and 2-bromo-1-(thiazol-4-yl)ethan-1-one (5 mmol) in acetonitrile (20 mL).

- Add K2CO3 (10 mmol) and stir at 25°C for 12 hours.

- Filter, concentrate, and purify via silica gel chromatography (EtOAc/hexane, 1:1).

Yield : 68%

Characterization : LC-MS (ESI+) m/z 349.1 [M+H]+.

Final Amide Coupling with Pyrazine-2-carboxylic Acid

Peptide Coupling Using HCTU/HOBt

The terminal amide bond is formed via activation of pyrazine-2-carboxylic acid using hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) and hydroxybenzotriazole (HOBt).

Step 3: Synthesis of N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide:

- Dissolve 2-(4-(pyrimidin-2-yl)piperazin-1-yl)-2-oxoethylthiazole-2-amine (3 mmol) and pyrazine-2-carboxylic acid (3.3 mmol) in DMF (15 mL).

- Add HCTU (3.6 mmol), HOBt (3.6 mmol), and DIPEA (6 mmol).

- Stir at 25°C for 6 hours, then pour into ice-water.

- Filter the precipitate and purify via recrystallization (ethanol/water).

Yield : 65%

Characterization : 13C NMR (101 MHz, DMSO-d6) δ 164.2 (C=O), 158.9 (C=N), 148.7–142.3 (pyrimidine and pyrazine carbons).

Optimization and Alternative Routes

Analytical Data Summary

Challenges and Solutions

- Low Solubility of Intermediates : Use of DMF or DMSO as co-solvents enhances reactivity during coupling steps.

- Epimerization at the Thiazole C4 : Maintaining pH <7 during cyclocondensation prevents racemization.

- Byproduct Formation in SN2 Reactions : Excess K2CO3 (2.5 equiv) suppresses elimination pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and intermediates for preparing N-(4-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)pyrazine-2-carboxamide?

- Methodological Answer: Synthesis typically involves sequential functionalization of the thiazole and pyrazine cores. Initial steps include:

Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones.

Introduction of the pyrimidinyl-piperazine moiety through alkylation or nucleophilic substitution (e.g., using 4-(pyrimidin-2-yl)piperazine with ethyl bromoacetate intermediates).

Coupling the pyrazine-2-carboxamide group via carbodiimide-mediated amidation (e.g., using EDCI/HOBt in DMF).

Reaction optimization requires temperature control (~60–80°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

- Methodological Answer: Key techniques include:

- 1H/13C NMR : To confirm regiochemistry of thiazole (δ 7.5–8.5 ppm for aromatic protons) and piperazine (δ 3.0–4.0 ppm for N-CH2 groups) .

- HRMS : For molecular ion verification (e.g., [M+H]+ calculated for C21H22N8O2S: 475.1678).

- IR Spectroscopy : To validate carboxamide C=O stretches (~1650–1680 cm⁻¹) and secondary amide N-H (~3300 cm⁻¹) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting solvent effects on reaction yield be resolved during synthesis?

- Methodological Answer: Discrepancies in solvent polarity impacts (e.g., DMF vs. dichloromethane) require systematic screening:

- Use a Design of Experiments (DoE) approach to vary solvent polarity, temperature, and base (e.g., K2CO3 vs. NaH).

- Monitor reaction progress via in situ FTIR or TLC to identify kinetic bottlenecks.

- For example, DMF enhances carboxamide coupling but may promote side reactions; additives like molecular sieves can mitigate hydrolysis .

Q. What strategies improve solubility for in vitro biological assays without compromising stability?

- Methodological Answer: Low aqueous solubility (common with heterocyclic carboxamides) can be addressed by:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound integrity while enhancing dispersibility .

- Salt formation : React with HCl or sodium acetate to generate hydrophilic salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.